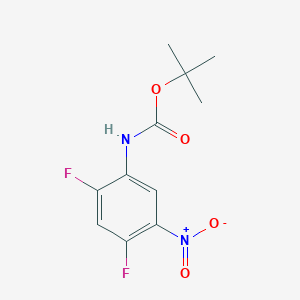
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H12F2N2O4. It is a derivative of carbamic acid and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions
科学的研究の応用
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate moiety can interact with enzymes or proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity .
類似化合物との比較
Similar Compounds
- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (2-fluoro-5-nitrophenyl)carbamate
Uniqueness
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
特性
分子式 |
C11H12F2N2O4 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC名 |
tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-5-9(15(17)18)7(13)4-6(8)12/h4-5H,1-3H3,(H,14,16) |
InChIキー |
LDPQUEYAWYVYES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















